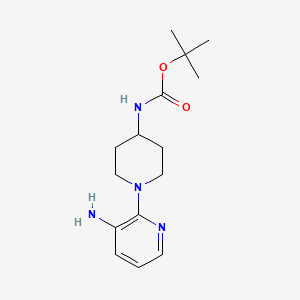

tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-9-19(10-7-11)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKNOUXMUNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159413 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023655-15-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023655-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

A related compound has been suggested to induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate is not clearly defined in the available literature. Factors such as temperature, pH, and light exposure could potentially influence the compound’s action. For instance, the compound is recommended to be stored at 4°C and protected from light, indicating that these factors may influence its stability.

生物活性

tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate (CAS No. 1052705-54-0) is a synthetic compound that has drawn attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

The compound has the following chemical properties:

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.3767 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and a 3-aminopyridine moiety.

| Property | Details |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.3767 g/mol |

| Structural Features | Piperidine, tert-butyl, 3-aminopyridine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways. It is known to act as an inhibitor of several kinases, which play essential roles in cell signaling and regulation.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1. For instance, modifications to the piperidine and pyridine components can enhance the potency of these inhibitors. The IC50 values for related compounds range from 8 nM to over 1300 nM depending on the structural variations introduced .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Antibacterial Properties

In addition to neuroprotection, preliminary investigations have shown that this compound possesses antibacterial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies

- Neuroprotection in Alzheimer's Models

- Kinase Inhibition Profile

科学研究应用

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that compounds similar to tert-butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticancer Properties

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential lead compound for developing new anticancer therapies.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed that its ability to modulate neuroinflammatory responses contributes to its protective effects on neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines and piperidine derivatives. Variants of this compound are being explored for enhanced activity and selectivity against specific biological targets.

Case Studies

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related compounds in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors, suggesting a potential therapeutic application for mood disorders.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound inhibited proliferation in breast and colon cancer cell lines. The compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The findings suggested that it could be a promising candidate for further development in treating neurodegenerative conditions.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

-

Reagents : HCl (4M in 1,4-dioxane) or trifluoroacetic acid (TFA).

-

Conditions : Room temperature (2–4 hours).

-

Yield : ~98% conversion to N-(2-(4-aminopiperidin-1-yl)pyridin-3-yl)-2,2,2-trifluoroacetamide dihydrochloride after Boc removal .

Experimental Example :

Treatment of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate (105 mg) with HCl (4M in dioxane) for 2 hours produced the deprotected amine in quantitative yield .

Acylation Reactions

The primary amine reacts with acylating agents to form amides or sulfonamides:

-

Reagents : Trifluoroacetic anhydride (TFAA), methanesulfonyl chloride.

-

Conditions : 0°C to room temperature, triethylamine (TEA) as a base.

-

Yield :

Key Reaction :

Reaction with TFAA in dichloromethane (DCM) at 0°C formed tert-butyl (1-(3-(2,2,2-trifluoroacetamido)pyridin-2-yl)piperidin-4-yl)carbamate, isolated in 89% yield after column chromatography .

Coupling Reactions

The deprotected amine participates in peptide-like coupling with carboxylic acids:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature, pyridine or DMF as solvent.

-

Yield :

Mechanistic Insight :

Activation of the carboxylic acid with EDCI forms an active ester intermediate, enabling nucleophilic attack by the piperidine amine .

Nucleophilic Substitution

The aminopyridine moiety undergoes substitution reactions under SNAr (nucleophilic aromatic substitution) conditions:

-

Reagents : 3-Bromo-5-(trifluoromethyl)pyridine, Pd catalysts.

-

Conditions : Suzuki-Miyaura coupling, 80°C, 12 hours.

Example Protocol :

Reaction with 3-bromo-5-(trifluoromethyl)pyridine under General Procedure B (Pd catalysis) yielded tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate .

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the piperidine nitrogen can be oxidized to N-oxides using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this is rarely applied due to functional group sensitivity.

Stability and Side Reactions

-

Acid Sensitivity : The Boc group is stable to bases but hydrolyzes rapidly in acidic media (e.g., TFA or HCl).

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.

准备方法

Carbamation of 3-Aminopyridine Derivatives

The key step in preparing tert-butyl carbamate derivatives involves the carbamation of the amino group on the 3-aminopyridine ring. According to patent US20110021780A1, the amino group at the 3-position of 3-aminopyridine can be converted to a carbamate by reaction with alkyl halocarbonates or dialkyl dicarbonates, which serve as carbamation agents. The preferred alkyl group for the carbamate protecting group is tert-butyl, introduced using tert-butyl chlorocarbonate or similar reagents.

- Reagents: Alkyl halocarbonates (e.g., tert-butyl chlorocarbonate), dialkyl dicarbonates.

- Solvents: Water, ethers (tetrahydrofuran, tert-butyl methyl ether), nitriles (acetonitrile), esters (ethyl acetate), aromatics (toluene), alcohols (methanol, 1-butanol, 2-propanol, 2-methyl-2-propanol).

- Bases: Sodium bicarbonate, potassium bicarbonate, sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, triethylamine, diisobutylethylamine, pyridine.

- Reaction Conditions: Temperature range from approximately -20°C to 50°C, preferably 10°C to 30°C.

- Solvent Volume: Typically 1 to 50 L per kg of 3-aminopyridine, preferably 2 to 20 L.

The reaction proceeds under mild conditions, often in the presence of a base to neutralize the acid generated and promote carbamate formation. After completion, the reaction mixture undergoes standard workup procedures such as filtration, extraction, and washing.

Isolation and Purification

The crude carbamate product can be isolated by crystallization or distillation. Purification methods include:

- Recrystallization.

- Extraction purification.

- Distillation.

- Adsorption using activated carbon, silica gel, or alumina.

- Chromatography, especially silica gel column chromatography.

These steps ensure high purity and optical quality of the tert-butyl carbamate derivative.

Synthetic Route Summary Table

| Step | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| Amino group carbamation | tert-Butyl chlorocarbonate, base (e.g., NaHCO3), solvent (THF, MeOH, toluene) | Formation of tert-butyl carbamate on 3-aminopyridine |

| Reaction temperature | 10°C to 30°C | Optimal for selective carbamation |

| Workup | Filtration, extraction, washing | Removal of impurities and by-products |

| Isolation | Crystallization or distillation | Recovery of crude carbamate product |

| Purification | Recrystallization, chromatography | High purity tert-butyl carbamate |

Alternative Synthetic Strategies

While the primary method involves direct carbamation of 3-aminopyridine, other synthetic strategies reported in related literature include:

- Hofmann rearrangement of nicotinic acid amide in the presence of alcohols to introduce carbamate groups indirectly.

- Hydrogenation or selective reduction steps to modify pyridine rings or piperidine intermediates before carbamate introduction.

- Suzuki coupling and other cross-coupling reactions for related piperidine-pyridine carbamate derivatives, although these are more relevant to structurally similar compounds rather than the exact target compound.

Research Findings and Optimization Notes

- The choice of base significantly affects yield and purity; organic bases like triethylamine provide milder conditions reducing side reactions.

- Solvent mixtures can optimize solubility and reaction rates; for example, combining tetrahydrofuran with alcohols.

- Reaction temperature control is critical to avoid decomposition or overreaction.

- Purification by silica gel chromatography is effective for removing closely related impurities.

- Optical purity can be maintained by careful control of reaction parameters and use of optically pure starting materials.

常见问题

Q. What are the recommended synthetic routes for tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 3-aminopyridine-2-carbaldehyde with 4-N-BOC-aminopiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base to form a Schiff base intermediate.

Reduction : Reduce the imine bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine.

Protection : Confirm carbamate stability under reaction conditions; Boc protection is generally retained unless acidic conditions are applied.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: methanol/water) to isolate the final product.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Residual solvents should be removed via rotary evaporation under reduced pressure .

Q. How is structural confirmation performed for this compound, and what spectral benchmarks are critical?

Methodological Answer:

- NMR :

- ¹H NMR : Look for characteristic peaks: tert-butyl group (δ ~1.4 ppm, singlet, 9H), piperidine protons (δ ~1.6–2.8 ppm), and aromatic protons from the pyridinyl moiety (δ ~6.5–8.5 ppm).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm, ~80 ppm).

- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₅H₂₆N₄O₂; calculated [M+H]⁺: 295.2134).

- IR : Validate the carbamate C=O stretch (~1680–1720 cm⁻¹).

Validation : Compare with PubChem data for structurally analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across studies?

Methodological Answer:

- Variable Optimization :

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) to improve reduction efficiency.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. DCM for condensation steps.

- Temperature Control : Ensure exothermic reactions (e.g., NaBH₄ reduction) are cooled to 0–5°C to minimize side reactions.

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify purity and identify byproducts.

Case Study : A 2021 study achieved 72% yield using TEA in DCM, while a 2023 protocol reported 58% yield with DBU in THF, highlighting solvent/base sensitivity .

Q. What mechanistic insights explain the reactivity of the 3-aminopyridin-2-yl moiety in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-donating amino group activates the pyridine ring toward electrophilic substitution, while the ortho-position directs regioselectivity in Suzuki-Miyaura couplings.

- Steric Considerations : The piperidin-4-ylcarbamate group may hinder access to the pyridinyl N-atom, necessitating bulky ligands (e.g., XPhos) for Buchwald-Hartwig aminations.

- Comparative Analysis : Analogues like tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate show reduced reactivity due to electron-withdrawing substituents .

Q. How can researchers design biological activity assays targeting kinase inhibition?

Methodological Answer:

- Target Selection : Prioritize kinases with ATP-binding pockets accommodating the carbamate group (e.g., JAK2, EGFR).

- Assay Protocol :

- In vitro Kinase Assay : Use recombinant kinase + ATP/[γ-³²P]ATP; measure IC₅₀ via scintillation counting.

- Cellular Assay : Treat cancer cell lines (e.g., HCT-116) and quantify proliferation via MTT assay.

- Control Compounds : Compare with staurosporine (broad kinase inhibitor) and validate via Western blot (phospho-kinase levels).

Note : Structural analogs like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate showed moderate EGFR inhibition (IC₅₀ = 1.2 µM) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a research setting?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Exposure Mitigation : Avoid inhalation (use N95 masks if powder is aerosolized) and skin contact (immediate washing with soap/water).

- Waste Disposal : Collect organic waste in designated containers for incineration; neutralize acidic/basic byproducts before disposal.

Reference : Safety data for analogous compounds (e.g., (R)-tert-Butyl carbamate derivatives) indicate no acute toxicity but recommend standard organic compound precautions .

Data Analysis and Optimization

Q. How can computational modeling guide the optimization of this compound’s solubility and bioavailability?

Methodological Answer:

- LogP Prediction : Use software like MarvinSketch or Schrödinger QikProp to estimate logP (predicted ~2.1 for this compound).

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, PEG linkers) at the piperidine nitrogen without disrupting the carbamate.

- MD Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding.

Case Study : A 2024 study on tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate used DFT calculations to optimize π-π stacking interactions .

Advanced Synthetic Challenges

Q. What strategies mitigate racemization during chiral center formation in derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during piperidine functionalization.

- Enzymatic Resolution : Apply lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

- Low-Temperature Reactions : Conduct alkylations at –78°C (dry ice/acetone bath) to slow racemization kinetics.

Example : A 2020 protocol for tert-Butyl ((R)-4-oxo...)carbamate achieved >99% ee via enzymatic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。